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Executive Summary
Adavivint (also known as Lorecivivint or SM04690) is an investigational small molecule

inhibitor of the Wnt signaling pathway, targeting the intranuclear kinases CDC-like kinase 2

(CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[1][2] It is

currently under development primarily as an intra-articular (IA) treatment for osteoarthritis. This

technical guide synthesizes the publicly available data on the in vivo pharmacokinetics and

bioavailability of Adavivint. A key finding from multiple clinical and preclinical studies is that

systemic exposure to Adavivint following local administration into the joint space is minimal,

with plasma concentrations consistently below the lower limit of quantification. This suggests a

low systemic bioavailability via this route, which is a significant safety feature. To date, no

quantitative pharmacokinetic data from systemic administration (e.g., oral or intravenous) in

animal models or humans have been published in the peer-reviewed literature.

Pharmacokinetic Profile
Comprehensive searches for in vivo pharmacokinetic data of Adavivint have revealed a

consistent pattern of low to non-quantifiable systemic exposure after local administration. This

is a critical aspect of its profile, suggesting that the drug primarily acts locally at the site of

injection with minimal systemic effects.
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Quantitative Data Summary
Due to the consistently low systemic concentrations observed in clinical and preclinical studies

following local administration, quantitative pharmacokinetic parameters such as Cmax, Tmax,

AUC, and elimination half-life in plasma are not available. The data strongly indicate that

Adavivint's bioavailability after intra-articular injection is negligible.

Table 1: Summary of Systemic Exposure Findings for Adavivint (SM04690) In Vivo

Species
Route of
Administration

Dose
Systemic
Concentration

Key Findings

Human Intra-articular
0.03 mg, 0.07

mg, 0.23 mg

Below Limit of

Quantification

(<0.1 ng/mL)

No evidence of

systemic

exposure in a

Phase 1 clinical

trial.[3]

Rat Intradiscal Not specified
Minimal systemic

exposure

Therapeutic

concentrations

were maintained

in the

intervertebral

disc for over 180

days.

Rat Intravenous
Up to 1

mg/kg/day

Data not

provided

No dose-related

adverse effects

were observed,

suggesting

tolerance to

some level of

systemic

exposure, though

the actual

plasma

concentrations

were not

reported.
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Mechanism of Action: Wnt Pathway Inhibition
Adavivint modulates the Wnt signaling pathway, which is known to be upregulated in

osteoarthritic joints, contributing to cartilage degradation and inflammation.[4] Unlike many

other Wnt inhibitors that target extracellular components, Adavivint acts intracellularly by

inhibiting CLK2 and DYRK1A.[1] This dual inhibition leads to a downstream modulation of the

Wnt pathway without affecting β-catenin levels directly.[2] The inhibition of CLK2 is associated

with the induction of early chondrogenesis, while DYRK1A inhibition enhances the function of

mature chondrocytes.[1]
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Caption: Adavivint's mechanism of action in the Wnt signaling pathway.

Experimental Protocols
Phase 1 Human Clinical Trial (NCT02095548)

Objective: To assess the safety, pharmacokinetics, and exploratory efficacy of Adavivint in
subjects with moderate to severe knee osteoarthritis.[3]
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Study Design: A randomized, controlled, phase 1 study with successive dose-escalation

cohorts.

Subjects: 61 subjects with Kellgren-Lawrence grade 2-3 knee osteoarthritis.

Treatment: Subjects received a single intra-articular injection of 0.03 mg, 0.07 mg, or 0.23

mg of Adavivint (SM04690) or a placebo in a 4:1 ratio.

Pharmacokinetic Sampling: Plasma samples were collected at various time points post-

injection to determine the systemic concentration of Adavivint.

Analytical Method: The specific analytical method for plasma concentration determination

was not detailed in the publication, but the lower limit of quantification was reported as 0.1

ng/mL.
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Caption: Workflow of the Phase 1 clinical trial of Adavivint.

Preclinical Rat Study of Intradiscal Administration
Objective: To evaluate the effects of Adavivint on intervertebral disc cells and in an animal

model of degenerative disc disease.
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Animal Model: A rat coccygeal intervertebral disc needle-puncture model of degenerative

disc disease.

Treatment: A single intradiscal injection of Adavivint.

Pharmacokinetic Sampling: Intervertebral disc and plasma samples were collected at various

time points up to 180 days post-injection.

Key Findings: Adavivint was retained at therapeutic concentrations within the intervertebral

disc for over 180 days with minimal systemic exposure.

Bioavailability
The available data strongly suggest that the systemic bioavailability of Adavivint following

intra-articular administration is extremely low. The inability to detect the compound in plasma at

doses up to 0.23 mg in humans is a clear indicator of this.[3] This low systemic availability is

advantageous for a locally acting agent, as it minimizes the potential for systemic side effects.

The long retention time in the joint, as suggested by the rat intradiscal study, indicates that the

drug remains at the site of action for an extended period, which could allow for a prolonged

therapeutic effect from a single injection.

No studies on the oral bioavailability of Adavivint have been published. Given its intended

local administration, it is likely that the oral route has not been a primary focus of its

development.

Conclusion
Adavivint is a Wnt pathway inhibitor with a pharmacokinetic profile characterized by very low

systemic exposure and, consequently, low systemic bioavailability when administered via intra-

articular injection. This localized action is a desirable feature for treating osteoarthritis, as it is

expected to reduce the risk of systemic adverse events. While the lack of data on systemic

pharmacokinetics limits a complete ADME profile, the existing information provides a strong

rationale for its development as a locally administered therapeutic. Future research and

publications may provide more detailed insights into its metabolism and clearance

mechanisms, even at the low concentrations that may be present systemically.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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